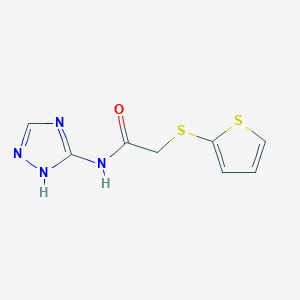![molecular formula C12H13NO3S B14909892 n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)
n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a dihydrobenzo[b]thiophene moiety attached to a carbonyl group, which is further linked to an N-methylglycine unit. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine typically involves the following steps:
Formation of 2,3-Dihydrobenzo[b]thiophene: This can be achieved through the hydrogenation of benzo[b]thiophene using a suitable catalyst such as Rhodium (Rh) under controlled conditions.
Carbonylation: The dihydrobenzo[b]thiophene is then subjected to carbonylation to introduce the carbonyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, low temperature.
Substitution: Amines or alcohols, HATU, DIEA, dichloromethane (DCM) as solvent, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine has several applications in scientific research:
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel polymers and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound may affect signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzo[b]thiophene: A precursor in the synthesis of the target compound.
Benzo[b]thiophene: Lacks the dihydro and carbonyl functionalities, making it less reactive in certain chemical reactions.
N-methylglycine: A simple amino acid derivative used in the coupling reaction.
Uniqueness
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the dihydrobenzo[b]thiophene and N-methylglycine moieties allows for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H13NO3S |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
2-[2,3-dihydro-1-benzothiophene-3-carbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C12H13NO3S/c1-13(6-11(14)15)12(16)9-7-17-10-5-3-2-4-8(9)10/h2-5,9H,6-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
PNMYFDAIVDMTDT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C(=O)C1CSC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)


![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)










